molecular formula C21H27ClN4O2 B3525023 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B3525023
M. Wt: 402.9 g/mol
InChI Key: RJTXXZXVMWSEAP-UHFFFAOYSA-N
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Description

“N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}urea” is a complex organic compound. It contains a urea group (NH-CO-NH), which is a common functional group in organic chemistry. The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is common in many pharmaceuticals. The molecule also contains chloro (Cl) and methoxy (OCH3) substituents, which can greatly influence the molecule’s properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the urea group would likely cause the molecule to have a somewhat rigid structure. The chloro and methoxy substituents could influence the molecule’s shape and electronic distribution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and substituents. The urea group could potentially participate in acid-base reactions, and the chloro substituent could potentially be replaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar chloro and methoxy substituents could influence the compound’s solubility, boiling point, and melting point .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and studied .

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-16-7-8-17(22)18(15-16)24-21(27)23-9-10-25-11-13-26(14-12-25)19-5-3-4-6-20(19)28-2/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTXXZXVMWSEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Reactant of Route 2
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Reactant of Route 3
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Reactant of Route 4
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Reactant of Route 5
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Reactant of Route 6
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea

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